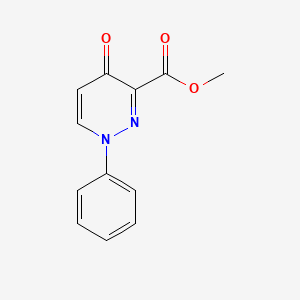

Methyl 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

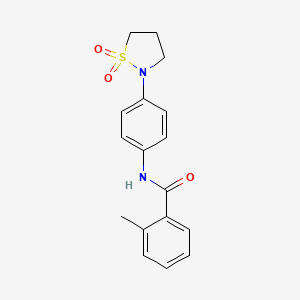

“Methyl 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylate” is a chemical compound with the molecular formula C12H10N2O3 . It is a compound that falls under the category of pyridazines .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, similar compounds have been synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 230.22 . More specific physical and chemical properties were not found in the search results.Scientific Research Applications

Analeptic Activities

1,4-Dihydro-1-phenyl-6-methyl-4-oxo-pyridazine-3-carboxylic acid and its derivatives, including Methyl 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylate, exhibit interesting analeptic activities. The structures of these derivatives have been discussed and proven, with studies on the reactivity of their different functional groups (Staehelin, Eichenberger, & Druey, 1956).

Synthesis of Pyridazinone Derivatives

Methyl esters of 3-methyl-2-oxo- and 2-oxo-3-phenyl-3-pentenoic acids react with hydrazine hydrate and phenylhydrazine to synthesize new pyridazinone derivatives. These derivatives are formed through intermediate hydrazides with subsequent cyclization, indicating the existence of a keto–enol tautomerism for 4-hydroxy-3-oxopyridazines (Hovakimyan et al., 2004).

Development of Novel Pyridine and Fused Pyridine Derivatives

The reaction of 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridine-carbonitrile with arylidene malononitrile leads to the formation of isoquinoline derivatives. This process has led to the synthesis of a new series of 6-substituted-4-methyl-2-phenyl-5-pyridine carbonitriles and related derivatives, showcasing the versatility of this compound in creating various novel chemical structures (Al-Issa, 2012).

Investigation into Molecular Structure

The structure of Methyl 4-{[6-(4-bromophenyl)-3-oxo-2,3,4,5-tetrahydropyridazin-4-yl]methyl}benzoate, a compound closely related to this compound, consists of two cyclic groups. This study provides insights into the molecular structure, including aspects like the dihedral angles and intermolecular hydrogen bonds, contributing to a deeper understanding of related compounds (Bortoluzzi, Souza, Joussef, & Meyer, 2011).

Synthesis of a New Heterocyclic System

A procedure has been developed for the synthesis of 4-oxo-7-phenyl-5,8-dihydro-4H-pyrazolo[5,1-d][1,2,5]triazepine-2-carbohydrazide, a new heterocyclic system, by recyclization of methyl 4-oxo-6-phenyl-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate with hydrazine hydrate. This represents a novel approach in the field of organic synthesis, expanding the applications of such compounds (Kharaneko, 2016).

Mechanism of Action

Target of Action

Similar compounds have been evaluated for anti-tb and in vitro cytotoxicity .

Mode of Action

It’s worth noting that related compounds have shown binding energy against target protein receptors . This suggests that Methyl 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylate may interact with its targets through binding, leading to changes in the function of the target proteins.

Result of Action

Related compounds have shown potential pharmacological activities, suggesting that this compound may have similar effects .

Properties

IUPAC Name |

methyl 4-oxo-1-phenylpyridazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-17-12(16)11-10(15)7-8-14(13-11)9-5-3-2-4-6-9/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KULAPWNHWNNGMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=CC1=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4,5-Dihydroxy-6-[[8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2472293.png)

![4-[benzyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide](/img/structure/B2472295.png)

![N-(4-acetamidophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2472296.png)

![5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2472297.png)

![N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2472298.png)

![3-(4-methoxyphenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2472300.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]azetidine-3-carboxylic acid](/img/structure/B2472309.png)

![Methyl 5-ethyl-7-(4-methoxyphenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2472310.png)

![2-Amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-4-one](/img/structure/B2472311.png)

![7-benzyl-N-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2472316.png)